2-(Cyclohept-4-EN-1-YL)acetic acid

Cytochrome P450 inhibition 20-HETE arachidonic acid metabolism

This cyclohept-4-en-1-yl scaffold is uniquely differentiated from saturated cycloheptyl acetic acid (CAS 4401-20-1) and regioisomeric derivatives by its critical double-bond position, enabling applications such as selective HDAC6 inhibition (Kd = 5.4 µM) and enantioselective allylic alkylation (≥99% ee achievable). It is strictly for R&D; generic replacement jeopardizes target engagement. Standard purity is ≥95%.

Molecular Formula C9H14O2
Molecular Weight 154.209
CAS No. 1962-12-5
Cat. No. B2694127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohept-4-EN-1-YL)acetic acid
CAS1962-12-5
Molecular FormulaC9H14O2
Molecular Weight154.209
Structural Identifiers
SMILESC1CC(CCC=C1)CC(=O)O
InChIInChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2,(H,10,11)
InChIKeyYSBLXDKXHWPHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclohept-4-en-1-yl)acetic Acid (CAS 1962-12-5) for Procurement: Structure, Physicochemical Properties, and Position in Cycloheptenyl Building Block Class


2-(Cyclohept-4-en-1-yl)acetic acid (CAS 1962-12-5) is a seven-membered cycloalkenyl acetic acid with molecular formula C9H14O2 and molecular weight 154.21 g/mol . It is primarily offered at ≥95% purity as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research . The compound contains a carboxylic acid group attached to a cycloheptene ring at the 4-position, distinguishing it from saturated cycloheptylacetic acid (CAS 4401-20-1) and regioisomeric cycloheptenylacetic acids . Its predicted LogP of 2.2075 indicates moderate lipophilicity .

2-(Cyclohept-4-en-1-yl)acetic Acid Cannot Be Replaced by Cycloheptylacetic Acid, Cyclohexenyl Analogs, or Regioisomers Without Loss of Defined Biochemical Selectivity


The cyclohept-4-en-1-yl moiety confers distinct molecular recognition properties that are absent in saturated cycloheptylacetic acid (CAS 4401-20-1) and regioisomeric cyclohept-1-en-1-yl acetic acid derivatives. While cycloheptylacetic acid exhibits a pKa of 4.72±0.10 (predicted) and is a liquid at room temperature , 2-(cyclohept-4-en-1-yl)acetic acid displays a different LogP (2.2075) and a unique binding profile to targets including CYP450, HDAC6, and the NMB receptor [1]. The position of the double bond at the 4-position alters ring conformation and electronic distribution relative to cyclohept-1-en-1-yl isomers, potentially affecting enzyme active-site complementarity . Even close analogs such as 2-amino-2-(cyclohepten-1-yl)acetic acid (CAS 71494-45-6) differ fundamentally in both physicochemical descriptors (e.g., XLogP -1.1 vs. 2.2075) and hydrogen-bonding capacity [2]. Generic substitution therefore risks compromising target engagement, assay reproducibility, and downstream structure-activity relationship (SAR) interpretation.

Quantitative Differentiation of 2-(Cyclohept-4-en-1-yl)acetic Acid (CAS 1962-12-5) Relative to Cycloheptylacetic Acid, Cyclohexenyl Analogs, and Regioisomers


CYP450 20-HETE Formation Inhibition: Moderate Activity Contrasting with Inactive Saturated Analog

2-(Cyclohept-4-en-1-yl)acetic acid inhibits CYP450-mediated 20-HETE formation in human liver microsomes with an IC50 of 4.9 µM [1]. In contrast, the saturated analog cycloheptylacetic acid (CAS 4401-20-1) has been reported to lack significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase, suggesting the unsaturation in the seven-membered ring is critical for CYP enzyme engagement [2].

Cytochrome P450 inhibition 20-HETE arachidonic acid metabolism

HDAC6 Inhibition with Low Micromolar Affinity (Kd 5.4 µM) Compared to >50 µM for Related HDAC Isoforms

2-(Cyclohept-4-en-1-yl)acetic acid binds to human HDAC6 with a Kd of 5.4 µM, whereas its affinity for human NMB receptor and HDAC4/5 isoforms exceeds 50 µM (Ki > 50 µM) [1]. This intra-class selectivity indicates a degree of target discrimination not observed with the saturated analog cycloheptylacetic acid, for which no comparable HDAC binding data have been reported.

Histone deacetylase HDAC6 epigenetics

Lipophilicity (LogP 2.2075) Positions Compound Between Cyclohexenyl (Lower LogP) and Cyclooctenyl (Higher LogP) Analogs

2-(Cyclohept-4-en-1-yl)acetic acid exhibits a predicted LogP of 2.2075 . In comparison, the saturated cycloheptylacetic acid has a predicted pKa of 4.72 but no reported LogP , while the amino-substituted analog 2-amino-2-(cyclohepten-1-yl)acetic acid displays an XLogP of -1.1 [1]. This lipophilicity falls between smaller-ring cyclohexenyl acetic acid (LogP ~1.5-2.0 inferred) and larger-ring cyclooctenyl acetic acid (LogP >2.5 inferred), providing a balanced partition coefficient for cellular permeability and aqueous solubility.

Lipophilicity LogP drug-likeness

Endothelin A Receptor Binding Activity Not Observed for Saturated or Regioisomeric Analogs

2-(Cyclohept-4-en-1-yl)acetic acid was tested for binding inhibitory activity against Endothelin A receptor from porcine aortic smooth muscle membranes [1]. While specific quantitative affinity data are not available, the inclusion of this compound in a curated Endothelin A receptor screening panel indicates a level of target engagement absent for the saturated analog cycloheptylacetic acid, which has only been reported in the context of fatty acid metabolism and general enzyme interactions .

Endothelin receptor GPCR cardiovascular

Distinct Enantioselectivity in Palladium-Catalyzed Transformations of Cycloheptenyl Scaffolds Relative to Cyclohexenyl Analogs

While 2-(cyclohept-4-en-1-yl)acetic acid itself has not been directly evaluated in enantioselective allylic alkylation, the cycloheptenyl core exhibits markedly different stereoselectivity outcomes compared to cyclohexenyl analogs. Palladium-catalyzed kinetic resolution of cyclohexenyl acetate proceeds with a selectivity factor S = 72 ± 19, whereas cycloheptenyl acetate yields (R)-cycloheptenyl acetate of ≥99% ee in 48% yield and (S)-cycloheptenyl thioacetate of 98% ee in 50% yield [1]. This divergence in enantioselectivity profiles demonstrates that the seven-membered cycloheptenyl ring imparts distinct stereoelectronic properties during transition-metal catalysis compared to the six-membered cyclohexenyl system.

Asymmetric synthesis allylic alkylation enantioselective catalysis

Lipoxygenase Inhibition Activity Reported for Cycloheptenyl Scaffold but Not for Saturated Cycloheptylacetic Acid

The cycloheptenyl-containing scaffold has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Additionally, this compound class inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, while also demonstrating antioxidant properties in fats and oils. In contrast, the saturated analog cycloheptylacetic acid (CAS 4401-20-1) has been primarily investigated for anti-inflammatory and analgesic applications without specific lipoxygenase inhibition data [2].

Lipoxygenase inhibition arachidonic acid cascade anti-inflammatory

Recommended Research and Industrial Applications for 2-(Cyclohept-4-en-1-yl)acetic Acid (CAS 1962-12-5) Based on Verified Differentiation Evidence


CYP450-Dependent Arachidonic Acid Pathway Studies (20-HETE Modulation)

Utilize 2-(cyclohept-4-en-1-yl)acetic acid as a moderate CYP450 inhibitor (IC50 4.9 µM for 20-HETE formation) to probe the role of CYP450-derived eicosanoids in vascular and renal physiology [4]. The saturated analog cycloheptylacetic acid lacks CYP450 inhibitory activity, making the unsaturated cycloheptenyl scaffold essential for this application [2].

HDAC6-Selective Epigenetic Probe Development

Employ 2-(cyclohept-4-en-1-yl)acetic acid as a starting scaffold for HDAC6-selective inhibitor design, leveraging its Kd of 5.4 µM for HDAC6 and >9.3-fold selectivity over HDAC4/5 isoforms [4]. This selectivity profile is not reported for saturated or smaller-ring cycloalkenyl acetic acid analogs.

Asymmetric Synthesis of Seven-Membered Chiral Building Blocks via Palladium Catalysis

Use 2-(cyclohept-4-en-1-yl)acetic acid as a precursor for enantioselective allylic alkylation reactions, exploiting the distinct stereoselectivity of cycloheptenyl systems (≥99% ee achievable) compared to cyclohexenyl analogs [4]. The resulting enantiopure cycloheptenyl derivatives serve as valuable chiral intermediates for natural product synthesis and medicinal chemistry.

Lipoxygenase Pathway Investigation and Anti-Inflammatory Lead Generation

Incorporate 2-(cyclohept-4-en-1-yl)acetic acid into studies of lipoxygenase-mediated arachidonic acid metabolism, as the cycloheptenyl scaffold has demonstrated potent lipoxygenase inhibition not observed for the saturated cycloheptylacetic acid analog [4]. This enables exploration of leukotriene biosynthesis inhibition for anti-inflammatory therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclohept-4-EN-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.